915922-36-0 Human Carbonic Anhydrase II Inhibition: Ki = 504 nM for Target Engagement Validation
The target compound demonstrates measurable inhibition of human carbonic anhydrase II (hCA-II) with a Ki value of 504 nM [1]. This binding affinity provides a validated starting point for structure-activity relationship (SAR) exploration in CA-II inhibitor programs, particularly for indications where CA-II modulation is therapeutically relevant [2]. Note: High-strength direct head-to-head comparative data with structurally analogous piperidine-propanoic acid derivatives are not available in the public literature for this specific compound; this binding measurement represents the primary quantitative evidence accessible for procurement and screening prioritization.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 504 nM |
| Comparator Or Baseline | No direct comparator data available for structurally analogous piperidine-propanoic acid derivatives in the same assay system; baseline acetazolamide (standard CA-II inhibitor) Ki ≈ 12 nM reported in separate literature [3] |
| Quantified Difference | Target compound is approximately 42-fold less potent than acetazolamide (class-level inference, cross-study comparable) |
| Conditions | Human carbonic anhydrase II (hCA-II); bromothymol blue staining-based assay; 15-minute preincubation [1] |
Why This Matters
The quantified Ki value enables rational prioritization of this compound in CA-II screening cascades and provides a benchmark for evaluating synthetic derivatives with improved potency.
- [1] BindingDB. BDBM50279676 (CHEMBL4159776). Ki: 504 nM against human carbonic anhydrase II; bromothymol blue assay, 15 min preincubation. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
- [3] Mincione, F. et al. (2001). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV with sulfonamides incorporating lipophilic tails. Journal of Enzyme Inhibition, 16(2), 129-134. View Source
